7-Bromo-4-chloro-6-fluoroquinoline 7-Bromo-4-chloro-6-fluoroquinoline
Brand Name: Vulcanchem
CAS No.: 1443378-60-6
VCID: VC8341957
InChI: InChI=1S/C9H4BrClFN/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H
SMILES: C1=CN=C2C=C(C(=CC2=C1Cl)F)Br
Molecular Formula: C9H4BrClFN
Molecular Weight: 260.49 g/mol

7-Bromo-4-chloro-6-fluoroquinoline

CAS No.: 1443378-60-6

Cat. No.: VC8341957

Molecular Formula: C9H4BrClFN

Molecular Weight: 260.49 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-chloro-6-fluoroquinoline - 1443378-60-6

Specification

CAS No. 1443378-60-6
Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
IUPAC Name 7-bromo-4-chloro-6-fluoroquinoline
Standard InChI InChI=1S/C9H4BrClFN/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H
Standard InChI Key DLAIAXCCQGNMEN-UHFFFAOYSA-N
SMILES C1=CN=C2C=C(C(=CC2=C1Cl)F)Br
Canonical SMILES C1=CN=C2C=C(C(=CC2=C1Cl)F)Br

Introduction

Chemical Architecture and Physicochemical Profile

The molecular structure of 7-bromo-4-chloro-6-fluoroquinoline features a bicyclic quinoline core substituted with bromine (C7), chlorine (C4), and fluorine (C6) atoms. This arrangement creates a polarized electron distribution that enhances reactivity at the C7 position while stabilizing the aromatic system through inductive effects. Comparative analysis with methyl-substituted analogs, such as 7-bromo-4-chloro-6-fluoro-2-methylquinoline (C₁₀H₇BrClFN), reveals that the absence of the C2 methyl group reduces steric hindrance, potentially increasing accessibility for nucleophilic attacks or metal-catalyzed coupling reactions .

Key physicochemical parameters derived from analogous compounds include:

PropertyValueSource Compound
Melting Point100–101°C (methyl analog)7-Bromo-4-chloro-6-fluoro-2-methylquinoline
IR Absorption (νmax)1612, 1588, 845 cm⁻¹Methyl analog
¹H NMR (CDCl₃)δ 8.27 (d, J=6.6 Hz), 7.81 (d, J=9.0 Hz)Methyl analog
¹⁹F NMR (CDCl₃)δ -108 ppmMethyl analog

These data, while specific to the methylated derivative, provide foundational insights into the electronic environment and structural stability of the parent compound.

Synthetic Methodologies and Optimization

The synthesis of 7-bromo-4-chloro-6-fluoroquinoline derivatives typically follows a multi-step halogenation strategy. A representative protocol for the methyl-substituted analog involves:

  • Iridium-Catalyzed Borylation:

    • Substrate: 6-Fluoroquinoline derivatives (e.g., 4-chloro-6-fluoro-2-methylquinoline)

    • Conditions: [Ir(OMe)COD]₂ (1.5 mol%), B₂pin₂ (1.1 equiv), THF, 80°C, 12–18 h

    • Outcome: C7-borylated intermediate (e.g., 4-chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylquinoline) in 55–95% yield .

  • Copper-Mediated Halogenation:

    • Reagents: CuBr₂ (3.5 equiv), H₂O/MeOH, 80°C, 3 h

    • Outcome: Brominated product (e.g., 7-bromo-4-chloro-6-fluoro-2-methylquinoline) in 94–95% yield after purification .

While this pathway optimizes yield and regioselectivity for methylated derivatives, adaptation to the non-methylated system would require modification of starting materials and potential adjustment of catalytic conditions to account for reduced steric guidance.

Functionalization and Derivative Synthesis

The C7 bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions:

  • Suzuki–Miyaura Coupling:
    Palladium-catalyzed reactions with aryl boronic acids enable introduction of diverse aryl groups, as demonstrated in the synthesis of biarylquinoline derivatives (82–90% yields) .

  • Buchwald–Hartwig Amination:
    Piperidine and other amines undergo coupling with brominated intermediates to yield C7-aminated quinolines, expanding biological activity profiles .

  • Hydrolysis and Alcoholysis:
    Acidic hydrolysis converts boronate esters to boronic acids (e.g., 13a, 53% yield), while alcoholysis produces trifluoroborate salts for enhanced stability .

These transformations highlight the compound’s utility as a synthetic intermediate in drug discovery pipelines.

Spectroscopic Characterization and Analytical Data

Detailed spectral analysis of the methyl-substituted analog provides benchmarks for structural verification:

  • ¹³C NMR (CDCl₃):
    δ 158.8 (d, J=3 Hz, C4), 156.2 (d, J=250 Hz, C6-F), 145.2 (C2), 124.2 (d, J=9 Hz, C7-Br) .

  • HRMS (ESI-TOF):
    [M + H]⁺ observed at m/z 273.9424 (calc. 273.9429 for C₁₀H₇BrClFN) .

  • ¹⁹F NMR:
    Single resonance at -108 ppm confirms fluorine’s electronic environment .

Application of these analytical techniques to the non-methylated derivative would require recalibration but follows established quinoline characterization paradigms.

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